FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

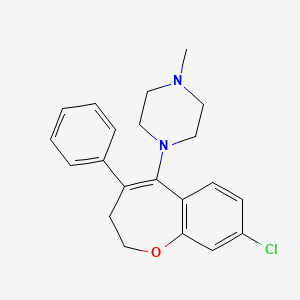

FIrN4, or bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-tetrazol-4-yl)iron(III), is a metal-based organic compound used in many scientific research applications. It is a coordination complex and is composed of a tetrahedral iron(III) center, which is bound to four pyridinato ligands. The ligands are two 2,4-difluorophenylpyridinato groups and two 5-(pyridin-2-yl)-1H-tetrazol-4-yl groups. This compound is highly reactive and has a wide range of useful properties, making it a valuable tool for researchers in many fields.

Scientific Research Applications

Coordination Chemistry and Compound Synthesis

Chemistry and Properties of Pyridine-based Ligands : A comprehensive review discusses the chemistry and properties of compounds containing pyridine-based ligands, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These studies summarize the preparation procedures, properties, and complex compounds of these ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This body of work identifies potential areas for future research, including the investigation of unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Structural Diversity from Twisted Ligands : Research on metal complexes with twisted ligands, such as 4,4'-dipyridyldisulfide, reveals structural diversity in macrocycles, zigzags, helices, and rhomboids. Despite the simple structure of the ligand, its twisted nature and axial chirality offer a wide range of structural diversity and guest inclusion properties, underscoring the potential for novel applications in material science and coordination chemistry (Horikoshi & Mochida, 2006).

Organic Electronics and Sensor Applications

- BODIPY-based Organic Semiconductors : BODIPY-based materials have emerged as promising platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their application as active materials in organic light-emitting diodes (OLEDs) is highlighted, with advancements in structural design and synthesis leading to their use as near-IR emitters and potential as 'metal-free' infrared emitters. This review underscores the significance of BODIPY-based materials in the development of organic electronics and their potential for future advancements (Squeo & Pasini, 2020).

Mechanism of Action

Mode of Action

It’s worth noting that many compounds with similar structures are often used as ligands in blue-light emitting iridium (iii) complexes suitable for use as phosphorescent oleds

Result of Action

As mentioned earlier, similar compounds are often used in the creation of phosphorescent OLEDs , suggesting that this compound may have applications in light emission or energy transfer at the molecular level.

Biochemical Analysis

Biochemical Properties

FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand in iridium (III) complexes, which can influence the activity of certain enzymes and proteins involved in cellular signaling pathways . The nature of these interactions often involves the binding of the compound to specific sites on the enzymes or proteins, thereby modulating their activity and function.

Cellular Effects

The effects of FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific sites on enzymes, leading to their inhibition or activation. This, in turn, can result in changes in the downstream signaling pathways and gene expression profiles, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been observed to result in changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in oxidative phosphorylation and glycolysis, thereby affecting cellular energy production. Additionally, it can impact the levels of key metabolites, such as ATP and NADH, which are critical for cellular function.

Transport and Distribution

The transport and distribution of FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, its interaction with certain binding proteins can facilitate its transport to specific cellular sites, where it can exert its effects.

Subcellular Localization

The subcellular localization of FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) is a key determinant of its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be directed to the mitochondria, where it can influence mitochondrial function and energy production. Its localization to specific subcellular sites can also affect its interactions with other biomolecules and its overall biochemical activity.

properties

| { "Design of the Synthesis Pathway": "The synthesis of FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) can be achieved through a two-step process. The first step involves the synthesis of 5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, which is then used in the second step to synthesize the target compound.", "Starting Materials": [ "2-Acetylpyridine", "Hydrazine hydrate", "2,4-Difluorobenzaldehyde", "Sodium acetate", "Acetic acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium carbonate", "5-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid", "1. Condensation of 2-acetylpyridine with hydrazine hydrate in the presence of acetic acid to form 5-(pyridin-2-yl)-1H-pyrazole.", "2. Diazotization of 5-(pyridin-2-yl)-1H-pyrazole with sodium nitrite and hydrochloric acid to form the diazonium salt.", "3. Coupling of the diazonium salt with 2,4-difluorobenzaldehyde in the presence of copper(II) sulfate pentahydrate to form the desired product, 5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.", "Step 2: Synthesis of FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-)", "4. Reaction of 5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid with sodium carbonate and 2,4-difluorobenzaldehyde in the presence of palladium(II) acetate and triphenylphosphine to form the target compound, FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-)." ] } | |

CAS RN |

1219078-44-0 |

Molecular Formula |

C28H16F4IrN7 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.